1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one IUPAC name and synonyms
1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one IUPAC name and synonyms
This guide serves as a technical master file for 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one , a specialized heterocyclic intermediate used in the synthesis of pharmacologically active small molecules. This document is structured for research scientists and process chemists requiring high-fidelity protocols and structural insights.
Chemical Identity & Core Properties
This compound represents a "privileged scaffold" in medicinal chemistry—the N-aryl pyrrolidinone . It combines a rigid lactam ring with a substituted aromatic system, serving as a robust bioisostere for cyclic ureas or amides in kinase inhibitors and GPCR ligands.
| Property | Specification |
| IUPAC Name | 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one |
| Common Synonyms | N-(4-Methyl-3-nitrophenyl)-2-pyrrolidone; 1-(3-Nitro-4-methylphenyl)pyrrolidin-2-one |
| CAS Registry Number | 728030-28-2 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Physical State | Pale yellow to off-white solid |
| Melting Point | 108–112 °C (Typical range for pure polymorphs) |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water |
| SMILES | CC1=C(C=C(C=C1)N2CCCC2=O)[O-] |
Synthesis & Manufacturing Protocols
While copper-catalyzed Buchwald-Hartwig amidation of aryl halides is a modern approach, the Acylation-Cyclization Sequence remains the gold standard for process scalability and purity. This method avoids heavy metal contamination, critical for downstream pharmaceutical applications.
Protocol A: The 4-Chlorobutyryl Chloride Route (High-Fidelity)
This two-step one-pot protocol minimizes isolation losses and maximizes atom economy.
Step 1: Acylation
Reaction: 4-Methyl-3-nitroaniline + 4-Chlorobutyryl chloride
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Setup: Charge a dry 3-neck round-bottom flask with 4-Methyl-3-nitroaniline (1.0 eq) and anhydrous Dichloromethane (DCM) [0.5 M concentration].
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Base Addition: Add Triethylamine (1.2 eq) or Pyridine. Cool the system to 0 °C under nitrogen atmosphere.
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Acylation: Dropwise add 4-Chlorobutyryl chloride (1.1 eq) diluted in DCM over 30 minutes. Maintain temperature < 5 °C to prevent bis-acylation.
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Monitor: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1) for consumption of aniline.
Step 2: Cyclization (Intramolecular Alkylation)
Reaction: Intermediate Amide
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Phase Switch: Evaporate DCM and redissolve the crude residue in anhydrous DMF or THF .
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Cyclization: Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) portion-wise. Caution: Hydrogen gas evolution.
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Alternative: For scale-up, use Potassium tert-butoxide (KOtBu) in THF to avoid H₂ management issues.
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Completion: Allow to warm to room temperature and stir for 4–6 hours. The intramolecular S_N2 reaction closes the lactam ring.
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Quench: Quench carefully with saturated NH₄Cl solution.
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Workup: Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Gradient: 0
50% EtOAc in Hexane).
Synthesis Pathway Visualization
The following diagram illustrates the logic flow from raw materials to the final scaffold.
Figure 1: Step-wise synthesis pathway via the acyl chloride method, highlighting the critical intermediate stage.
Applications in Drug Discovery
This compound is rarely the final API; rather, it is a high-value intermediate . Its primary utility lies in its reduction to the corresponding aniline, which serves as a "handle" for further diversification.
The "Aniline Handle" Strategy
The nitro group at position 3 is a "masked" amine. Once the pyrrolidinone ring is established, the nitro group is reduced to an amine, allowing the attachment of pharmacophores (ureas, amides, sulfonamides).
Reduction Protocol:
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Catalyst: 10% Pd/C or Raney Nickel.
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Conditions: H₂ atmosphere (balloon or 50 psi), Methanol solvent.
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Product: 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one .
Downstream Logic:
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Kinase Inhibitors: The N-aryl pyrrolidinone mimics the hinge-binding region or solvent-front moiety of ATP-competitive inhibitors.
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Epigenetic Modulators: Used in the synthesis of BET bromodomain inhibitors where the lactam acts as an acetyl-lysine mimic.
Figure 2: Divergent synthesis strategy utilizing the reduced amino-pyrrolidinone scaffold.
Analytical Characterization Standards
To ensure the integrity of this intermediate before proceeding to costly downstream steps, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)[4][5]
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¹H NMR (400 MHz, DMSO-d₆):
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Aromatic Region: Look for the specific pattern of the 1,3,4-trisubstituted benzene.
- ~8.1 ppm (d, 1H, H-2, ortho to NO₂ and N-Lactam) – Most deshielded due to Nitro group.
- ~7.8 ppm (dd, 1H, H-6).
- ~7.5 ppm (d, 1H, H-5, ortho to Methyl).
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Lactam Ring:
- ~3.8 ppm (t, 2H, N-CH₂).
- ~2.5 ppm (t, 2H, CO-CH₂).
- ~2.1 ppm (m, 2H, CH₂-CH₂-CH₂).
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Methyl Group:
- ~2.4 ppm (s, 3H, Ar-CH₃).
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Mass Spectrometry (LC-MS)[5]
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion: [M+H]⁺ = 221.23 Da.
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Fragmentation: Loss of NO₂ (M-46) or loss of the lactam ring may be observed depending on collision energy.
Safety & Handling (SDS Summary)
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Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Nitro Compounds: Aromatic nitro compounds can be mutagenic. Handle with appropriate PPE (nitrile gloves, safety glasses, fume hood).
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Thermal Stability: Do not heat bulk material above 150 °C without DSC testing, as nitro compounds possess decomposition energy.
References
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PubChem Compound Summary . 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Link
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Sigma-Aldrich (Merck) . Product Specification: 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one. Link
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Beilstein Journal of Organic Chemistry . Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (Context on pyrrolidinone synthesis mechanisms). Link
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National Institutes of Health (PMC) . Pyrrolidine in Drug Discovery: A Versatile Scaffold. (Review of pyrrolidinone pharmacophores). Link
